molecular formula C12H13NO4 B1665015 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- CAS No. 92455-12-4

2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-

Cat. No. B1665015
CAS RN: 92455-12-4
M. Wt: 235.24 g/mol
InChI Key: DNBSASOCQLUZFR-UHFFFAOYSA-N
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Description

AD 5 is a bioactive chemical.

Scientific Research Applications

1. Chemical Synthesis and Properties

  • Preparation of Amino Acids: The synthesis of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, related to 2-Propenoic acid, was explored. This compound is a constituent amino acid in AM-toxins and has been synthesized through specific chemical processes (Shimohigashi et al., 1976).
  • Synthesis for Cancer Chemoprevention: Derivatives of 2-Propenoic acid have been investigated for their potential in cancer chemoprevention. These studies focus on secondary metabolites biosynthetically related to ferulic acid (Curini et al., 2006).
  • Prodrug Development: A novel prodrug of this compound has been synthesized for colon cancer treatment, showcasing its potential in targeted drug delivery (Curini et al., 2005).

2. Structural Analysis

  • X-ray Crystallography: Studies have utilized X-ray crystallography to elucidate the structure of derivatives of 2-Propenoic acid, providing insights into their chemical behavior and potential applications (Stomberg et al., 1994).
  • Spectroscopic Studies: Spectroscopic methods have been employed to analyze the structural properties of these compounds, furthering the understanding of their chemical characteristics (Venkatesan et al., 2016).

3. Biological and Pharmacological Applications

  • Photodynamics in Antioxidants: The dynamics of ferulic acid, a compound related to 2-Propenoic acid, have been studied in the context of their antioxidant activity. This research has implications for their use in sunscreen components due to their UV absorption and antioxidant properties (Horbury et al., 2016).
  • Metal-Organic Frameworks (MOFs) Construction: Derivatives of 2-Propenoic acid have been used in the design of MOFs, showcasing their utility in material science (Xie et al., 2007).

properties

CAS RN

92455-12-4

Product Name

2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]prop-2-enoic acid

InChI

InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-3-5-10(17-2)6-4-9/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16)

InChI Key

DNBSASOCQLUZFR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O

Appearance

Solid powder

Other CAS RN

92455-12-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD 5
AD-5
N-(4-methoxyphenylacetyl)dehydroalanine
paramethoxyphenyl-acetyl dehydroalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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